4-((benzyloxy)methyl)-N-(5-chloro-2-methoxyphenyl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-(phenylmethoxymethyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3/c1-26-20-8-7-18(22)13-19(20)23-21(25)24-11-9-17(10-12-24)15-27-14-16-5-3-2-4-6-16/h2-8,13,17H,9-12,14-15H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEWGVIECODZGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)N2CCC(CC2)COCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Scaffold and Substituent Analysis
The table below compares key structural features of the target compound with analogs from the provided evidence:
*Molecular weight for the target compound is calculated based on its formula (C₂₁H₂₃ClN₂O₃).
Key Observations:
- The target compound shares a piperidine-carboxamide backbone with compounds in and but differs in substituent patterns. The benzyloxymethyl group distinguishes it from the benzimidazolone in and the indazol-piperazine in .
- The 5-chloro-2-methoxyphenyl group provides a unique electronic profile compared to the 4-methylphenyl in or the thiazol-2-yl in .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The benzyloxymethyl group likely increases logP compared to the benzimidazolone in but may reduce solubility.
- Electron-Withdrawing Effects : The 5-chloro and 2-methoxy groups on the aryl ring could enhance stability and influence receptor binding compared to analogs with methyl or nitro substituents (e.g., ).
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